molecular formula C7H14N2O3 B13970580 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one CAS No. 71298-49-2

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one

Cat. No.: B13970580
CAS No.: 71298-49-2
M. Wt: 174.20 g/mol
InChI Key: PILSZASKQKTAQJ-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the imidazolidinone ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-[(2-aminoethyl)amino]ethanol with carbon dioxide in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (250°C) in supercritical CO2 . Another method includes the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may utilize heterogeneous catalysts to enhance the reaction rate and selectivity. Supercritical CO2 is often employed as a green solvent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s hydroxyethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is unique due to its dual hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .

Properties

CAS No.

71298-49-2

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

1,3-bis(2-hydroxyethyl)imidazolidin-2-one

InChI

InChI=1S/C7H14N2O3/c10-5-3-8-1-2-9(4-6-11)7(8)12/h10-11H,1-6H2

InChI Key

PILSZASKQKTAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1CCO)CCO

Origin of Product

United States

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